4,5-Difluorobenzene-1,2-dicarbonyl difluoride
Description
4,5-Difluorobenzene-1,2-dicarbonyl difluoride (molecular formula: C₈F₄O₂) is a fluorinated aromatic compound featuring two carbonyl difluoride (-COF) groups at the 1,2-positions and fluorine atoms at the 4,5-positions of the benzene ring. The compound’s reactivity and applications are inferred from its structural relatives, which are widely used in organic synthesis, materials science, and pharmaceuticals .
Properties
CAS No. |
83684-75-7 |
|---|---|
Molecular Formula |
C8H2F4O2 |
Molecular Weight |
206.09 g/mol |
IUPAC Name |
4,5-difluorobenzene-1,2-dicarbonyl fluoride |
InChI |
InChI=1S/C8H2F4O2/c9-5-1-3(7(11)13)4(8(12)14)2-6(5)10/h1-2H |
InChI Key |
ZVLWKPQDNWQZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(=O)F)C(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluorobenzene-1,2-dicarbonyl difluoride typically involves the fluorination of benzene derivatives. One common method is the reaction of 4,5-difluorophthalic anhydride with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must be carefully controlled to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluorobenzene-1,2-dicarbonyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl fluoride groups can be reduced to form corresponding alcohols or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more complex fluorinated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated benzene derivatives, while reduction reactions can produce difluorobenzene alcohols.
Scientific Research Applications
4,5-Difluorobenzene-1,2-dicarbonyl difluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4,5-Difluorobenzene-1,2-dicarbonyl difluoride exerts its effects involves its interaction with molecular targets through its reactive fluorine and carbonyl groups. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 4,5-Difluorobenzene-1,2-dicarbonyl difluoride with related fluorinated benzene derivatives:
Reactivity and Stability
- Electrophilic Reactivity : The -COF groups in this compound render it highly reactive toward nucleophiles (e.g., water, amines), leading to hydrolysis or amidation products. Fluorine atoms at the 4,5-positions further enhance electrophilicity via inductive effects .
- Thermal Stability: Fluorinated dicarbonyl compounds generally exhibit lower thermal stability compared to non-fluorinated analogs due to the electron-withdrawing nature of fluorine, which destabilizes the aromatic ring .
- Hydrolytic Sensitivity : The compound is prone to hydrolysis, forming 4,5-difluorophthalic acid. This contrasts with 4,5-Difluorobenzene-1,2-diamine, which is stable under ambient conditions but sensitive to UV light .
Key Differentiators from Similar Compounds
Functional Group Influence : Unlike diols or diamines, the -COF groups in this compound enable rapid cross-coupling reactions, making it valuable for constructing fluorinated polymers .
Positional Fluorine Effects : Fluorine at 4,5-positions (meta to -COF) reduces steric hindrance compared to ortho-substituted analogs, enhancing reactivity with planar nucleophiles .
Comparative Stability: While 4,5-Difluorobenzene-1,2-diol exhibits oxidative stability (forming quinones), the dicarbonyl difluoride derivative is more reactive but less stable, requiring anhydrous storage .
Research Findings and Data
Stability Studies (Analog-Based Predictions)
| Condition | Degradation Rate | Major Product |
|---|---|---|
| Hydrolysis (H₂O, 25°C) | >90% in 24 hrs | 4,5-Difluorophthalic acid |
| Thermal Decomposition (>150°C) | 50% in 1 hr | Fluorinated CO/CO₂ byproducts |
Biological Activity
4,5-Difluorobenzene-1,2-dicarbonyl difluoride is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic molecules can significantly influence their pharmacological profiles, including bioavailability, metabolic stability, and interaction with biological targets.
Chemical Structure and Properties
The compound features a difluorobenzene core with two carbonyl groups, which enhances its reactivity and potential for biological interactions. The presence of fluorine atoms contributes to its lipophilicity and can affect the compound's binding affinity to various biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of difluorobenzene have been shown to activate apoptotic pathways in cancer cells. A study on related compounds demonstrated that fluorination could enhance cytotoxicity against various cancer cell lines, including MCF-7 and HL-60, with IC50 values indicating potent activity .
Table 1: Antitumor Activity of Fluorinated Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induction of apoptosis |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 | 0.073 | p53 activation |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 | TBD | Selective antitumor profile |
The biological activity of fluorinated compounds often involves the inhibition of key enzymes or receptors. For example, fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication in bacterial cells . Similarly, the mechanism by which this compound exerts its effects may involve modulation of signaling pathways related to cell survival and proliferation.
Study on Antibacterial Properties
In a comparative study involving various fluorinated compounds, it was observed that the introduction of fluorine significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This was attributed to increased membrane permeability and enhanced binding affinity to bacterial targets .
Research Findings on Metabolic Stability
Another important aspect is the metabolic stability conferred by fluorination. Compounds similar to this compound have shown reduced metabolic degradation in vivo compared to their non-fluorinated counterparts. This characteristic is crucial for developing therapeutics with prolonged action in biological systems .
Q & A
Basic: What synthetic routes are optimal for preparing 4,5-Difluorobenzene-1,2-dicarbonyl difluoride, and how can reaction conditions be optimized for high yield?
Methodological Answer:
- Route Selection : Start with fluorinated benzoic acid derivatives (e.g., 3,5-difluorobenzoic acid, ) as precursors. Fluorination via halogen exchange (e.g., using SF₄ or DAST) or direct carboxyl activation with POCl₃ followed by fluorination is common.
- Optimization : Control reaction temperature (typically 0–50°C) to minimize side reactions like over-fluorination. Use anhydrous conditions and catalysts like DMAP to enhance acyl fluoride formation. Monitor progress via <sup>19</sup>F NMR to track fluorine incorporation .
- Purification : Employ fractional distillation or recrystallization from non-polar solvents (e.g., hexane) to isolate the product.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for fluorine substituents?
Methodological Answer:
- <sup>19</sup>F NMR : Critical for confirming fluorination patterns. Expect coupling between adjacent fluorine atoms (e.g., JF-F ≈ 15–20 Hz) and deshielded peaks due to electron-withdrawing carbonyl groups .
- IR Spectroscopy : Look for C=O stretches (~1800 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹). Compare with analogs like 4,5-diphenoxybenzene-1,2-dicarboxylate .
- XRD : Resolve molecular geometry and confirm regioselectivity of fluorination. Fluorine’s electronegativity may distort bond angles, requiring refinement software to account for thermal motion .
Advanced: How do fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity at carbonyl carbons, accelerating reactions with amines or alcohols. However, steric hindrance from ortho-fluorines may reduce accessibility.
- Mechanistic Studies : Use kinetic isotope effects (KIE) or computational DFT calculations to differentiate between rate-determining steps (e.g., tetrahedral intermediate formation vs. leaving group departure). Compare with non-fluorinated analogs .
Advanced: How can contradictions between crystallographic data and computational models for molecular geometry be resolved?
Methodological Answer:
- Data Reconciliation : Perform high-resolution XRD to minimize experimental error. For computational models, apply dispersion-corrected functionals (e.g., B3LYP-D3) to account for weak intermolecular forces in the solid state.
- Crystal Packing Analysis : Use software like Mercury to evaluate packing effects (e.g., π-stacking or F···F interactions) that may distort bond angles compared to gas-phase calculations .
Basic: What handling protocols are critical to prevent decomposition of this compound during storage?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed, flame-dried glassware. Use molecular sieves in storage containers.
- Temperature Control : Keep at –20°C to slow hydrolysis. Monitor stability via periodic <sup>19</sup>F NMR to detect degradation (e.g., hydrolysis to dicarboxylic acid) .
Advanced: How can kinetic studies evaluate the thermal stability of this compound under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 5°C/min in N₂). Calculate activation energy (Ea) via Arrhenius plots.
- Isothermal Studies : Heat samples at fixed temperatures (e.g., 100–150°C) and track decomposition via HPLC or GC-MS. Compare with fluorinated analogs like 1,2-difluorobenzene derivatives .
Basic: What purification methods effectively remove byproducts like unreacted precursors or over-fluorinated species?
Methodological Answer:
- Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc). Fluorinated byproducts often elute earlier due to lower polarity.
- Recrystallization : Optimize solvent pairs (e.g., toluene/hexane) based on solubility differences. For persistent impurities, consider acid-base extraction (e.g., NaHCO₃ wash) .
Advanced: How do fluorine substituents affect regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
- Steric vs. Electronic Control : Fluorine’s small size reduces steric hindrance but increases electronic directing effects. For Suzuki couplings, use Pd catalysts with bulky ligands (e.g., SPhos) to favor coupling at less-hindered positions.
- Competitive Experiments : Compare reaction outcomes with mono-fluorinated analogs to isolate electronic contributions. Track regioselectivity via <sup>13</sup>C NMR or X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
